molecular formula C9H7IO2 B13464404 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one

7-iodo-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B13464404
M. Wt: 274.05 g/mol
InChI Key: XCYUSVSXGVPHKA-UHFFFAOYSA-N
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Description

7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of dihydroisocoumarins. This compound is characterized by the presence of an iodine atom at the 7th position of the benzopyran ring. It is a derivative of isocoumarin and has significant importance in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the iodination of 3,4-dihydro-1H-2-benzopyran-1-one using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydro derivatives of the original compound.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its antimicrobial properties.

    3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one: Exhibits anti-inflammatory activity.

Uniqueness

7-Iodo-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

7-iodo-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H7IO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2

InChI Key

XCYUSVSXGVPHKA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)I

Origin of Product

United States

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